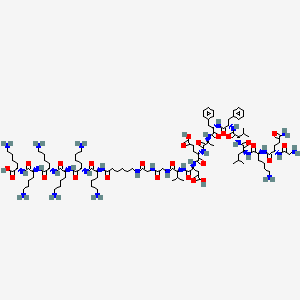

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6

説明

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6: is a synthetic peptide derivative of the amyloid beta-protein, specifically spanning residues 15 to 25. This compound is modified with glycine and epsilon-aminocaproyl groups, and includes six lysine residues. Amyloid beta-proteins are significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to their role in the formation of amyloid plaques in the brain.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

Resin Loading: The initial amino acid is attached to a resin.

Coupling: Subsequent amino acids are added using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection: Temporary protecting groups on the amino acids are removed, typically using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified, often by HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of such peptides may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. Additionally, large-scale purification techniques like preparative HPLC are employed to obtain the final product.

化学反応の分析

Types of Reactions

Oxidation: This peptide can undergo oxidation, particularly at methionine residues if present, forming sulfoxides or sulfones.

Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

Substitution: Amino acid side chains can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Free thiols.

Substitution: Alkylated or acylated peptides.

科学的研究の応用

Chemistry

In chemistry, this peptide is used to study the properties and reactivity of amyloid beta-proteins. It serves as a model compound for understanding peptide synthesis and modification techniques.

Biology

Biologically, it is crucial for investigating the aggregation behavior of amyloid beta-proteins, which is central to understanding the pathogenesis of Alzheimer’s disease. It helps in studying the interactions between amyloid beta-proteins and other biomolecules.

Medicine

In medicine, this compound is used in the development of diagnostic tools and therapeutic agents for Alzheimer’s disease. It aids in the screening of potential drugs that can inhibit amyloid plaque formation.

Industry

Industrially, it is used in the production of research reagents and kits for studying neurodegenerative diseases. It also finds applications in the development of biosensors for detecting amyloid beta-proteins.

作用機序

The mechanism of action of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 involves its ability to aggregate and form fibrils, similar to natural amyloid beta-proteins. These fibrils interact with neuronal cells, leading to cellular toxicity and neurodegeneration. The molecular targets include cell membrane receptors and intracellular signaling pathways that mediate cell death and inflammation.

類似化合物との比較

Similar Compounds

Amyloid beta-protein (1-42): A longer peptide that forms the core of amyloid plaques.

Amyloid beta-protein (25-35): A shorter fragment known for its high aggregation propensity.

Amyloid beta-protein (1-40): Another common variant involved in plaque formation.

Uniqueness

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 is unique due to its specific modifications, which enhance its solubility and stability. The addition of glycine and epsilon-aminocaproyl groups, along with multiple lysine residues, distinguishes it from other amyloid beta-protein fragments by providing unique biochemical properties and making it a valuable tool for research.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6, a synthetic derivative of the amyloid beta (Aβ) peptide, has garnered attention for its potential therapeutic implications in Alzheimer's disease (AD). This article explores its biological activity, focusing on its interactions, aggregation properties, neurotoxicity, and potential neuroprotective effects.

Overview of Amyloid Beta Peptides

Amyloid beta peptides are crucial in the pathogenesis of Alzheimer's disease. They are derived from the amyloid precursor protein (APP) and can aggregate to form insoluble fibrils that are characteristic of senile plaques in AD. The most studied forms include Aβ(1-42) and its shorter fragments like Aβ(25-35), which retain significant biological activity despite being truncated.

Structure and Properties

This compound is a modified version of the Aβ(15-25) segment. Its structure includes:

- Amino Acid Sequence : Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met

- Modification : The epsilon-aminocaproic acid moiety is introduced to enhance solubility and stability.

This modification may influence the peptide's aggregation behavior and biological interactions.

Aggregation Behavior

The aggregation propensity of Aβ peptides is pivotal in their biological activity. Studies have shown that Aβ(25-35) undergoes a conformational change from a soluble form to aggregated fibrillary structures, which is associated with neurotoxicity. Gly-Amyloid Beta-Protien (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 likely exhibits similar behavior, with enhanced aggregation properties due to its structural modifications.

| Peptide | Aggregation State | Toxicity Level |

|---|---|---|

| Aβ(25-35) | High | Significant |

| Gly-Amyloid Beta (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 | Moderate to High | Potentially significant |

Neurotoxicity

Neurotoxicity of amyloid beta peptides is primarily attributed to their ability to induce oxidative stress and inflammation in neuronal cells. Research indicates that aggregated forms of Aβ can lead to cell death through several mechanisms:

- Oxidative Stress : Aggregated Aβ peptides increase reactive oxygen species (ROS), leading to neuronal damage.

- Inflammatory Response : The presence of Aβ aggregates activates microglia, which release pro-inflammatory cytokines.

- Calcium Dysregulation : Aβ aggregates disrupt calcium homeostasis, contributing to excitotoxicity.

In vitro studies have shown that Gly-Amyloid Beta-Protien (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 may exhibit reduced toxicity compared to longer aggregates due to its modified structure, which could potentially mitigate some neurotoxic effects.

Neuroprotective Effects

Interestingly, some studies suggest that lower concentrations of Aβ peptides can have neuroprotective effects by promoting synaptic plasticity and neurogenesis. For instance, it has been demonstrated that certain soluble Aβ fragments can reduce apoptotic cell death in neuronal cultures at nanomolar concentrations through mechanisms such as metal ion chelation and modulation of signaling pathways involved in cell survival.

Case Studies and Research Findings

- Aggregation Kinetics : In a study using circular dichroism (CD) spectroscopy and thioflavin T fluorescence, it was found that Gly-Amyloid Beta-Protien (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 undergoes a rapid transition to β-sheet structures under physiological conditions, similar to other amyloidogenic peptides .

- Cell Culture Studies : In vitro studies demonstrated that treatment with this peptide led to significant alterations in neuronal cell viability compared to controls, suggesting a complex interaction between aggregation state and cellular response .

- Animal Models : Animal studies exploring the effects of modified Aβ peptides on cognitive function and plaque formation are ongoing, with preliminary results indicating potential benefits in reducing plaque load when administered at specific dosages .

Q & A

Q. What advanced analytical techniques are recommended for structural characterization of this glycopeptide, and how do they address challenges in glycan heterogeneity?

Answer:

For precise structural analysis, combine high-resolution mass spectrometry (HRMS) (e.g., ESI-TOF) with collision-induced dissociation (CID) or electron-transfer dissociation (ETD) to resolve glycan branching and peptide backbones. Software tools like Byonic or GlycoWorkbench enable automated annotation of glycopeptide spectra, particularly for distinguishing ε-aminocaproyl-lysine modifications and glycan positional isomers . To address heterogeneity, use hydrophilic interaction liquid chromatography (HILIC) prior to MS to separate glycoforms. For example, ESI-TOF HRMS with [C22H40N2O12S2 + Na]+ calibration (as in synthetic protocols) ensures accurate mass determination .

Q. How can researchers design experiments to evaluate the aggregation kinetics of this peptide in amyloidogenesis studies?

Answer:

Adopt a multi-technique approach :

- Thioflavin T (ThT) fluorescence assays for real-time aggregation monitoring.

- Transmission electron microscopy (TEM) or atomic force microscopy (AFM) to validate fibril morphology.

- Circular dichroism (CD) to track secondary structural shifts (e.g., α-helix to β-sheet).

Control variables include pH, ionic strength, and temperature. For reproducibility, pre-treat peptide stocks with hexafluoroisopropanol (HFIP) to dissolve pre-existing aggregates. Reference protocols from amyloid-β (15-25) studies, which show NMDA receptor-dependent disruption of synaptic plasticity as a functional endpoint .

Q. What methodological strategies resolve contradictions in bioactivity data across different cellular models?

Answer:

Discrepancies often arise from model-specific receptor expression (e.g., formyl peptide receptor like-1 [FPRL1] in neuroinflammation) or glycan masking effects . To reconcile

- Perform receptor knockdown/knockout in cell lines to isolate target interactions.

- Use surface plasmon resonance (SPR) to quantify binding affinities in a cell-free system.

- Compare primary neuronal cultures vs. immortalized cell lines to assess glycan accessibility. For example, serum amyloid A (SAA) interactions with lysophosphatidylglycerol (LPG) in lipid rafts highlight context-dependent effects .

Q. How should researchers optimize the synthesis and purification of this peptide to minimize side products?

Answer:

Critical steps include:

- Solid-phase peptide synthesis (SPPS) with Fmoc-ε-aminocaproyl(-Lys)6 for controlled branching.

- Orthogonal protecting groups (e.g., Trt for lysine side chains) to prevent undesired crosslinking.

- RP-HPLC purification with a C18 column and 0.1% TFA/acetonitrile gradient. Validate purity via MALDI-TOF MS and amino acid analysis. Note that incomplete deprotection (e.g., residual acyl groups) can mimic glycan heterogeneity, requiring stringent post-synthesis QC .

Q. What computational tools are suitable for predicting the impact of glycan modifications on peptide-receptor interactions?

Answer:

Leverage molecular dynamics (MD) simulations (e.g., GROMACS) to model glycan flexibility and steric effects. Tools like GlyProt or GLYCAM-Web predict glycosylation-dependent binding epitopes. For amyloid-β fragments, prioritize force fields (e.g., CHARMM36) validated for amyloidogenic peptides. Cross-validate predictions with alanine scanning mutagenesis to identify critical residues .

Q. How can cross-linking mass spectrometry (XL-MS) elucidate oligomerization pathways of this peptide?

Answer:

Use homobifunctional cross-linkers (e.g., BS3) to stabilize transient oligomers. After tryptic digestion, employ LC-MS/MS with CID/ETD to identify cross-linked residues. Software like xQuest maps interaction sites, distinguishing intra- vs. inter-molecular linkages. Compare oligomer distributions under physiological vs. amyloidogenic conditions (e.g., low pH) to dissect aggregation mechanisms .

Q. What are best practices for validating the biological relevance of in vitro findings in in vivo models?

Answer:

- Use transgenic animal models (e.g., APP/PS1 mice) with amyloid-β pathology.

- Administer peptide via intracerebroventricular (ICV) injection to bypass blood-brain barrier limitations.

- Pair behavioral assays (e.g., Morris water maze) with post-mortem immunohistochemistry to correlate cognitive deficits with amyloid deposition. Ensure glycan integrity via lectin histochemistry post-extraction .

Q. How do ε-aminocaproyl spacers influence peptide stability and bioavailability in neuronal studies?

Answer:

The ε-aminocaproyl spacer enhances protease resistance by reducing steric accessibility to cleavage sites. Assess stability via serum incubation assays followed by LC-MS quantification. For bioavailability, use fluorescently labeled analogs (e.g., FITC conjugation) tracked by confocal microscopy in live neurons. Compare pharmacokinetics to unmodified amyloid-β (15-25) fragments .

Q. What statistical approaches are recommended for analyzing omics-scale data from glycopeptide-treated cell models?

Answer:

Apply multivariate analysis (e.g., PCA, PLS-DA) to untargeted metabolomics/proteomics datasets. Tools like MetaboAnalyst or Perseus identify pathway-level perturbations (e.g., lipid raft signaling or ER stress). For glycomics, use permutation-based FDR correction to account for multiple comparisons in glycan profiling .

Q. How can researchers address challenges in synthesizing and characterizing lysine-branched glycopeptides?

Answer:

- Branching strategy : Use Fmoc-Lys(Dde)-OH for orthogonal branching. Remove Dde groups with 2% hydrazine post-chain assembly.

- Glycan coupling : Employ chemoselective ligation (e.g., oxime or click chemistry) for site-specific glycosylation.

- QC workflow : Integrate HPLC, MS, and NMR (1H/13C) to confirm regiochemistry. Reference synthetic protocols for disulfide-linked glycans, where Amberlyst-15 resin neutralization ensures product stability .

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[6-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]hexanoylamino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C105H178N28O26/c1-62(2)55-77(128-96(149)73(40-21-28-52-111)126-97(150)74(43-45-81(114)134)120-83(136)59-113)101(154)133-89(64(5)6)104(157)131-79(57-67-33-13-9-14-34-67)100(153)129-78(56-66-31-11-8-12-32-66)99(152)118-65(7)90(143)121-75(44-46-86(139)140)98(151)130-80(58-87(141)142)102(155)132-88(63(3)4)103(156)117-61-85(138)116-60-84(137)115-54-30-10-15-42-82(135)119-68(35-16-23-47-106)91(144)122-69(36-17-24-48-107)92(145)123-70(37-18-25-49-108)93(146)124-71(38-19-26-50-109)94(147)125-72(39-20-27-51-110)95(148)127-76(105(158)159)41-22-29-53-112/h8-9,11-14,31-34,62-65,68-80,88-89H,10,15-30,35-61,106-113H2,1-7H3,(H2,114,134)(H,115,137)(H,116,138)(H,117,156)(H,118,152)(H,119,135)(H,120,136)(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,147)(H,126,150)(H,127,148)(H,128,149)(H,129,153)(H,130,151)(H,131,157)(H,132,155)(H,133,154)(H,139,140)(H,141,142)(H,158,159)/t65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEUIDMLKPOSPR-DLLTXYIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H178N28O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2248.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。